2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde
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Overview
Description
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is a chemical compound with a unique structure that includes a benzodioxin ring fused with an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde typically involves the reaction of 2,2-dimethyl-4H-1,3-benzodioxin with an appropriate aldehyde precursor. One common method involves the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as an intermediate . The reaction conditions often include the use of solvents like acetonitrile and reagents such as cesium carbonate under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like Jones reagent.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including as a precursor to bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: This compound shares a similar benzodioxin core but differs in its functional groups, leading to different chemical properties and applications.
Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-: Another related compound with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is unique due to its specific combination of a benzodioxin ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
208925-09-1 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)14-8-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
HCKHMVZROLZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC=O)C |
Origin of Product |
United States |
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